(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde
Description
Properties
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-5-7(8)6(2)10(9-5)3-4-11/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXYAEURZVCYGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The synthesis typically follows a multi-step sequence:
Synthesis of 4-bromo-3,5-dimethylpyrazole:
- Starting from 3,5-dimethylpyrazole, bromination at the 4-position is achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under mild conditions to ensure regioselectivity and avoid overbromination.
- Reaction conditions: Usually carried out in an inert solvent like dichloromethane or acetonitrile at low temperature (0–25 °C) to control reaction rate and selectivity.
N-alkylation with an Acetaldehyde Equivalent:
- The brominated pyrazole is then subjected to N-alkylation with a suitable acetaldehyde equivalent, such as 1,2-dibromoethane or a protected acetaldehyde derivative, to introduce the acetaldehyde moiety at the N1 position.
- Alternatively, direct reaction with chloroacetaldehyde or its protected forms under basic conditions can be employed.
- Typical bases include potassium carbonate or cesium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation or Deprotection to Yield the Aldehyde:
- If a protected aldehyde was introduced, subsequent deprotection or oxidation steps are performed to yield the free aldehyde group.
- Oxidation can be achieved using mild oxidants such as pyridinium chlorochromate (PCC) or Dess–Martin periodinane to avoid overoxidation or degradation of the pyrazole ring.
Alternative Synthetic Strategies
Suzuki Cross-Coupling Followed by Functional Group Transformation:
- Brominated pyrazole intermediates can undergo Suzuki coupling with boronic acids to introduce various substituents, followed by functional group transformations to install the acetaldehyde group.
- This method allows for structural diversification but requires palladium catalysts and careful control of reaction conditions.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes | Yield Range (%) |
|---|---|---|---|
| Bromination of 3,5-dimethylpyrazole | NBS or Br2, DCM or MeCN, 0–25 °C | Regioselective bromination at C4 | 70–85 |
| N-Alkylation with acetaldehyde equivalent | K2CO3 or Cs2CO3, DMF or DMSO, 50–100 °C | Base-mediated alkylation at N1 | 60–80 |
| Oxidation/Deprotection | PCC, Dess–Martin periodinane, or acidic hydrolysis | Mild conditions to preserve pyrazole | 75–90 |
Yields are approximate and depend on scale and purification methods.
Research Findings and Analytical Data
- Selectivity: The bromination step is highly selective for the 4-position due to electronic and steric effects of the methyl groups at positions 3 and 5.
- Stability: The aldehyde functionality is sensitive to oxidation and polymerization; thus, freshly prepared compounds or storage under inert atmosphere at low temperature is recommended.
- Characterization: Typical characterization includes NMR (1H, 13C), mass spectrometry, and IR spectroscopy confirming the aldehyde C=O stretch and pyrazole ring signals.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Intermediates | Advantages | Limitations |
|---|---|---|---|
| Direct Bromination + N-Alkylation + Oxidation | 3,5-dimethylpyrazole, NBS, acetaldehyde equivalents, PCC | Straightforward, good regioselectivity | Multi-step, sensitive aldehyde |
| Suzuki Coupling + Functionalization | Bromopyrazole, boronic acids, Pd catalysts | Structural diversity, modular synthesis | Requires expensive catalysts, longer route |
| Microwave-Assisted N-Alkylation | Bromopyrazole, acetaldehyde equivalents, microwave reactor | Faster reactions, improved yields | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid.
Reduction: (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Routes
The synthesis of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde typically involves the reaction of 4-bromo-3,5-dimethylpyrazole with an aldehyde precursor. Common methods include palladium-catalyzed coupling reactions under controlled conditions to optimize yield and purity.
Organic Synthesis
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde serves as a versatile building block in the synthesis of more complex heterocyclic compounds. These compounds are often utilized in medicinal chemistry for drug development.
Medicinal Chemistry
This compound is investigated for its potential as a pharmaceutical agent targeting specific enzymes or receptors. Its structural characteristics may enhance its efficacy against various biological targets.
Biological Studies
Research indicates that (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde exhibits biological activities including antimicrobial and antiproliferative properties. It is used to explore the biological activity of pyrazole derivatives.
Industrial Applications
In industrial settings, this compound can be employed in the synthesis of specialty chemicals and materials with tailored properties.
Recent studies have highlighted several biological activities associated with (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde:
Antimicrobial Activity
Preliminary findings suggest effectiveness against pathogens like Mycobacterium tuberculosis, indicating potential as an anti-tubercular agent.
Anti-inflammatory Effects
The compound may modulate inflammatory pathways, showing promise for treating inflammatory diseases through inhibition of pro-inflammatory cytokines.
Anticancer Potential
While specific data on this compound is limited, structural analogs have demonstrated cytotoxicity against cancer cell lines, suggesting potential applications in oncology.
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives similar to (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde:
- Enzyme Inhibition Studies : Research indicates that pyrazole derivatives can inhibit cytochrome P450 enzymes, affecting drug metabolism and enhancing therapeutic effects.
- Receptor Interaction : Compounds with similar structures have shown potential as modulators for specific receptors involved in cellular signaling pathways.
- Gene Expression Modulation : Studies reveal that these compounds may influence gene expression related to oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde is largely dependent on its interactions with biological targets. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The presence of the bromine atom and the aldehyde group can further influence the compound’s reactivity and binding affinity. Specific pathways and molecular targets would vary based on the context of its use, such as in antimicrobial or antiproliferative studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetone (C₉H₁₃BrN₂O)
- Structural Difference : Replaces acetaldehyde with an acetone moiety.
- Impact :
- The ketone group reduces susceptibility to oxidation compared to the aldehyde, enhancing stability under acidic/basic conditions.
- Exhibits anti-inflammatory (COX enzyme inhibition) and herbicidal activity (photosynthesis disruption) .
- Applications: Medicinal chemistry (drug candidates), agrochemicals (herbicides), and material science (polymer monomers) .
4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde (C₁₂H₁₁BrN₂O)
- Structural Difference : Substitutes acetaldehyde with benzaldehyde.
- Impact :
- The aromatic benzaldehyde group enables π-π stacking interactions, improving binding affinity to hydrophobic enzyme pockets.
- Likely applications in anticancer research, though specific data are pending .
Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (C₉H₁₃BrN₂O₂)
Substituent Variations on the Pyrazole Ring
4-Bromo-1H-pyrazole
- Structural Difference : Lacks methyl groups and acetaldehyde.
- Impact: Simpler structure with reduced steric hindrance, favoring nucleophilic substitution at the bromine site. Limited biological activity due to absence of methyl/aldehyde functionalization .
3,5-Dimethyl-1H-pyrazole
- Structural Difference : Lacks bromine and acetaldehyde.
- Impact :
- Methyl groups enhance metabolic stability but reduce electrophilicity.
- Primarily a scaffold for synthesizing more complex derivatives .
4-Bromo-3-nitro-5-methyl-1H-pyrazole
- Structural Difference : Nitro group at the 3-position.
- Impact: Increased electron-withdrawing effects, accelerating substitution reactions. Potential for energetic materials or nitroreductase-targeting prodrugs .
Stability and Reactivity Comparisons
- Acetaldehyde Derivative :
- Prone to hydrolysis in humid environments; requires anhydrous storage .
- Aldehyde group enables Schiff base formation with amines, useful in bioconjugation .
- Acetone Derivative :
- Greater thermal stability (ketone inertness), suitable for high-temperature polymer synthesis .
- Benzaldehyde Derivative :
- Aromatic stability enhances photostability, ideal for long-term biological assays .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Trends
- Electrophilicity : Bromine enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), making the acetaldehyde derivative versatile in constructing heterocyclic libraries .
- Biological Potency : Methyl groups improve metabolic stability, while aldehyde/ketone functionalities dictate target selectivity (e.g., aldehydes for enzyme inhibition via covalent binding) .
- Material Science : Acetone derivatives contribute to thermally stable polymers, whereas benzaldehyde variants are explored in OLEDs due to aromatic conjugation .
Biological Activity
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a bromine atom and two methyl groups on the pyrazole ring, which may influence its interaction with biological targets. In this article, we will explore the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.
The biological activity of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde is thought to involve several mechanisms:
1. Enzyme Inhibition:
- Similar pyrazole derivatives have been reported to inhibit various enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism . This inhibition can lead to altered metabolic pathways and enhanced therapeutic effects.
2. Interaction with Receptors:
- Compounds with similar structures have shown potential as agonists or antagonists to specific receptors, influencing cellular signaling pathways. The bromine substituent may enhance binding affinity and selectivity towards these targets.
3. Modulation of Gene Expression:
- The compound may affect gene expression related to oxidative stress and inflammatory responses, potentially leading to therapeutic effects in conditions such as cancer and inflammation .
Biological Activity
Recent studies have highlighted various biological activities associated with (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde:
1. Antimicrobial Activity:
- Preliminary studies suggest that this compound exhibits antimicrobial properties against several pathogens. For instance, it has shown effectiveness against Mycobacterium tuberculosis in vitro, indicating potential as an anti-tubercular agent .
2. Anti-inflammatory Effects:
- The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. This effect may be mediated through the inhibition of pro-inflammatory cytokines.
3. Anticancer Potential:
- Some pyrazole derivatives have demonstrated cytotoxicity against cancer cell lines. While specific data for (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde is limited, its structural analogs have shown promise in inhibiting tumor growth .
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives similar to (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde:
Q & A
Q. What are the established synthetic routes for (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting 4-bromo-3,5-dimethylpyrazole with acetaldehyde derivatives under catalytic conditions. For example:
- Use acetaldehyde diethyl acetal as a protected aldehyde source.
- Employ Lewis acids (e.g., ZnCl₂) or transition-metal catalysts to enhance reactivity . Optimization includes:
- Temperature control (60–80°C for 6–12 hours).
- Solvent selection (e.g., DMF or acetonitrile for polar aprotic conditions).
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR : ¹H/¹³C NMR to confirm pyrazole ring substitution (δ 2.2–2.5 ppm for methyl groups, δ 9.8 ppm for aldehyde proton) .
- HRMS : To verify molecular ion peaks (expected m/z: ~245.02 for C₈H₁₀BrN₂O⁺) .
- X-ray crystallography : For structural elucidation (SHELX programs are widely used for refinement ).
- FT-IR : To identify C=O stretching (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
Q. What are the primary research applications of this compound in medicinal chemistry?
The bromine and aldehyde groups make it a versatile intermediate:
- Anticancer agents : Acts as a kinase inhibitor scaffold by forming Schiff bases with amino groups in target proteins .
- Anti-inflammatory agents : Pyrazole derivatives inhibit COX-2 enzymes (IC₅₀ values comparable to celecoxib in preliminary assays) .
- Antimicrobial hybrids : Conjugation with quinolones or β-lactams enhances activity against resistant strains .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) resolve contradictions in mechanistic studies?
Discrepancies in reaction pathways (e.g., electrophilic vs. nucleophilic aldehyde activation) can be addressed by:
- DFT calculations : To model transition states and compare activation energies (e.g., B3LYP/6-31G* level) .
- Molecular docking : Predict binding affinities for biological targets (e.g., VEGFR-2 or bacterial topoisomerases) using AutoDock Vina . Example: A 2025 study reconciled conflicting kinetic data by identifying a Zr-catalyzed mechanism via DFT, confirming a lower-energy pathway for aldehyde coupling .
Q. What strategies mitigate data inconsistencies in biological activity assays?
Variations in reported IC₅₀ values often arise from:
- Purity issues : Use HPLC (C18 column, MeOH/H₂O mobile phase) to verify ≥95% purity .
- Assay conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1%) .
- Metabolic interference : Include liver microsome stability tests to account for aldehyde oxidase degradation .
Q. How does the compound’s reactivity compare to analogs like (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetone?
The aldehyde group increases electrophilicity vs. acetone’s ketone:
- Nucleophilic substitution : Faster reaction with amines (e.g., t₁/₂ of 30 min vs. 2 hours for acetone analog) .
- Oxidation susceptibility : Requires inert atmosphere storage (N₂/Ar) to prevent formic acid formation .
- Cross-coupling potential : Suzuki-Miyaura reactions feasible with Pd catalysts due to C-Br bond activation .
Q. What advanced purification techniques address byproduct formation during synthesis?
Common byproducts (e.g., dimerized aldehydes or debrominated pyrazoles) are resolved via:
- Preparative HPLC : Using a reverse-phase column (ACN/water gradient) for high-resolution separation .
- Recrystallization : Ethanol/water (7:3) yields >99% purity crystals .
- TLC monitoring : Hexane/ethyl acetate (3:1) to track reaction progress and isolate intermediates .
Methodological Tables
Table 1: Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 245.09 g/mol | HRMS |
| Melting Point | 98–102°C | DSC |
| Solubility (25°C) | DMSO: 50 mg/mL; Water: <0.1 mg/mL | Shake-flask |
Table 2: Comparative Biological Activity of Pyrazole Derivatives
| Compound | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde | COX-2 | 0.45 | |
| Analog (acetone derivative) | COX-2 | 1.2 | |
| 4-Bromo-1-(4-fluorobenzyl)-pyrazole | VEGFR-2 | 0.12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
